1-(3-Indolylmethyl)nipecotic acid ethyl ester 1-(3-Indolylmethyl)nipecotic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 101602-77-1
VCID: VC20743164
InChI: InChI=1S/C17H22N2O2/c1-2-21-17(20)13-6-5-9-19(11-13)12-14-10-18-16-8-4-3-7-15(14)16/h3-4,7-8,10,13,18H,2,5-6,9,11-12H2,1H3
SMILES: CCOC(=O)C1CCCN(C1)CC2=CNC3=CC=CC=C32
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol

1-(3-Indolylmethyl)nipecotic acid ethyl ester

CAS No.: 101602-77-1

Cat. No.: VC20743164

Molecular Formula: C17H22N2O2

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Indolylmethyl)nipecotic acid ethyl ester - 101602-77-1

CAS No. 101602-77-1
Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
IUPAC Name ethyl 1-(1H-indol-3-ylmethyl)piperidine-3-carboxylate
Standard InChI InChI=1S/C17H22N2O2/c1-2-21-17(20)13-6-5-9-19(11-13)12-14-10-18-16-8-4-3-7-15(14)16/h3-4,7-8,10,13,18H,2,5-6,9,11-12H2,1H3
Standard InChI Key KQXOXXXVFSNDET-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCN(C1)CC2=CNC3=CC=CC=C32
Canonical SMILES CCOC(=O)C1CCCN(C1)CC2=CNC3=CC=CC=C32

Synthesis Pathway

The synthesis of 1-(3-Indolylmethyl)nipecotic acid ethyl ester involves a multi-step process:

  • Formation of the Indole Derivative:

    • The indole core is synthesized through methods such as Fischer indole synthesis or Bartoli indole synthesis.

  • Attachment of the Nipecotic Acid Moiety:

    • This step couples the indole derivative with nipecotic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

  • Esterification:

    • The carboxylic acid group is esterified with ethanol to form the ethyl ester, completing the synthesis.

Reaction Scheme

StepReagents/ConditionsProduct
1Fischer indole synthesisIndole derivative
2Nipecotic acid + EDCI/DCCCoupled intermediate
3Ethanol + Acid CatalystEthyl ester

Mechanism of Action

This compound acts as a selective inhibitor of gamma-aminobutyric acid (GABA) uptake in neurons:

  • Target: GABA transporters in the central nervous system.

  • Effect: By inhibiting GABA reuptake, it increases extracellular GABA concentrations, enhancing inhibitory neurotransmission.

  • Applications: This mechanism is critical for its potential use in managing neurological conditions like epilepsy and anxiety.

Chemical Reactions and Modifications

1-(3-Indolylmethyl)nipecotic acid ethyl ester can undergo various chemical transformations:

Reaction TypeReagents/ConditionsProducts/Applications
OxidationPotassium permanganate, CrO₃Oxidized derivatives for further studies
ReductionLithium aluminum hydride (LiAlH₄)Reduced analogs with modified activity
Electrophilic SubstitutionNitration or halogenation agentsFunctionalized indoles for SAR studies

These reactions enable the exploration of structure-activity relationships (SARs) and optimization for therapeutic use.

Neurology

  • The compound is extensively studied for its role in modulating GABAergic neurotransmission.

  • Potential therapeutic applications include:

    • Epilepsy management

    • Anxiety reduction

    • Neuroprotective effects in degenerative diseases

Pharmacology

  • Used as a tool to study GABA uptake mechanisms.

  • Aids in understanding the pharmacodynamics of GABAergic drugs.

Biochemistry

  • Investigates pathways involving GABA metabolism and neuronal signaling.

Comparison with Similar Compounds

CompoundMechanism/UseDistinction
TiagabineInhibits GABA reuptake; used in epilepsy treatmentStructurally distinct; FDA-approved
Nipecotic AcidParent compound; inhibits GABA uptakeLacks lipophilicity due to absence of ester group
GabapentinModulates GABA activity indirectlyDifferent mechanism; used for neuropathic pain

The unique structure of 1-(3-Indolylmethyl)nipecotic acid ethyl ester allows selective inhibition of GABA uptake, distinguishing it from other compounds.

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